molecular formula C10H14ClNO2 B1681410 (+/-)-Salsolinol hydrochloride CAS No. 70681-20-8

(+/-)-Salsolinol hydrochloride

Cat. No.: B1681410
CAS No.: 70681-20-8
M. Wt: 215.67 g/mol
InChI Key: WSVCGYSRZYNJMC-UHFFFAOYSA-N
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Description

(+/-)-Salsolinol hydrochloride is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is of significant interest due to its presence in the human brain and its potential role in neurological processes. It is also found in certain fermented foods and beverages, such as beer and wine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Salsolinol hydrochloride typically involves the condensation of dopamine with acetaldehyde. This reaction can be catalyzed by acidic conditions, leading to the formation of salsolinol. The hydrochloride salt is then formed by reacting salsolinol with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (+/-)-Salsolinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form salsolinol quinone, a compound of interest in neurochemical studies.

    Reduction: Reduction reactions can convert it back to its precursor compounds.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.

Major Products:

    Oxidation: Salsolinol quinone.

    Reduction: Dopamine and acetaldehyde.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

(+/-)-Salsolinol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in the brain and its potential neurotoxic effects.

    Medicine: Investigated for its involvement in neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the production of certain pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of (+/-)-Salsolinol hydrochloride involves its interaction with various molecular targets in the brain. It is known to inhibit the enzyme monoamine oxidase, leading to increased levels of dopamine. This interaction affects neurotransmitter pathways and can influence mood and behavior. Additionally, it may form adducts with other biomolecules, contributing to its neurotoxic effects.

Comparison with Similar Compounds

    Tetrahydroisoquinoline: A structural analog with similar neurochemical properties.

    Dopamine: A precursor in the synthesis of salsolinol.

    N-Methyl-salsolinol: A methylated derivative with distinct biological activities.

Uniqueness: (+/-)-Salsolinol hydrochloride is unique due to its dual role as both a neuroprotective and neurotoxic agent. Its presence in the brain and its potential involvement in neurological disorders make it a compound of significant interest in both research and clinical settings.

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVCGYSRZYNJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990913
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70681-20-8, 79923-51-6
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLINOL HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C0F27WEAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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